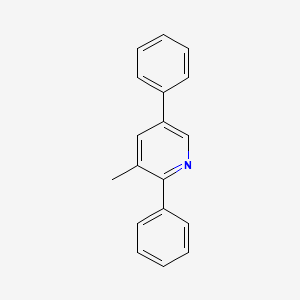

Pyridine, 3-methyl-2,5-diphenyl-

Description

Its molecular formula is inferred as $ \text{C}{19}\text{H}{15}\text{N} $, with a molecular weight of approximately 248.35 g/mol. The compound’s steric and electronic properties are influenced by the bulky phenyl substituents and methyl group, which reduce water solubility and increase hydrophobicity compared to simpler pyridine derivatives.

Properties

CAS No. |

90554-53-3 |

|---|---|

Molecular Formula |

C18H15N |

Molecular Weight |

245.3 g/mol |

IUPAC Name |

3-methyl-2,5-diphenylpyridine |

InChI |

InChI=1S/C18H15N/c1-14-12-17(15-8-4-2-5-9-15)13-19-18(14)16-10-6-3-7-11-16/h2-13H,1H3 |

InChI Key |

KSMYKOHDRJOHHO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Chichibabin Synthesis and Modifications

The classical Chichibabin pyridine synthesis provides a foundational route for constructing substituted pyridines. This method involves the condensation of acrolein, acetaldehyde, and ammonia under controlled conditions to form aminopyridine intermediates. For 3-methyl-2,5-diphenyl-, modifications introduce phenyl groups via Friedel-Crafts alkylation or Suzuki-Miyaura coupling at intermediate stages.

Key steps include:

- Ring Formation : Acrolein and acetaldehyde react with ammonia to generate 3-aminopyridine.

- Methylation : Introduction of a methyl group at the 3-position using methyl iodide in the presence of a base (e.g., sodium hydride).

- Phenyl Group Incorporation : Electrophilic aromatic substitution or cross-coupling reactions attach phenyl groups at the 2- and 5-positions.

A major limitation is the low regioselectivity during phenyl group introduction, often requiring chromatographic purification. Yields typically range from 35% to 50% for multi-step sequences.

Catalytic Dehydrogenation of Piperidine Derivatives

Adapted from the synthesis of 3-methylpyridine, this method leverages palladium-catalyzed dehydrogenation of 2-methyl-1,5-diaminopentane or its mixtures with 3-methylpiperidine. The process involves:

Reaction Mechanism :

- Cyclization : 2-Methyl-1,5-diaminopentane undergoes intramolecular condensation to form 3-methylpiperidine.

- Aromatization : Dehydrogenation of 3-methylpiperidine over a palladium catalyst (0.2–12 wt.% on Al₂O₃ or Kieselgur) at 200–400°C yields 3-methylpyridine.

- Phenyl Functionalization : Subsequent Ullmann coupling with iodobenzene introduces phenyl groups at the 2- and 5-positions.

Optimization Insights :

- Temperature: 250–350°C balances conversion (>99%) and minimizes side products.

- Pressure: 100–500 Torr enhances dehydrogenation efficiency.

- Yield: 83.5% for 3-methylpyridine, reducing to ~65% after phenyl group addition due to steric hindrance.

Alkylation and Nucleophilic Substitution

This approach modifies pre-formed pyridine derivatives through alkylation and aryl substitution. A representative protocol involves:

Base-Mediated Alkylation :

Metal-Catalyzed Coupling :

Tandem Ester Cleavage-Michael Addition

A less conventional route employs sodium ethoxide to facilitate tandem reactions:

- Ester Cleavage : Sodium ethoxide hydrolyzes esters to carboxylates.

- Michael Addition : The enolate intermediate attacks α,β-unsaturated carbonyl compounds, forming heterocyclic intermediates.

- Aromatization : Acidic workup dehydrates the intermediate to yield the pyridine core.

While effective for oxygen heterocycles, adapting this method for 3-methyl-2,5-diphenylpyridine requires phenylated Michael acceptors, achieving modest yields (~40%).

Comparative Analysis of Preparation Methods

| Method | Conditions | Catalyst/Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Chichibabin Synthesis | 80–120°C, aqueous ammonia | Acrolein, acetaldehyde | 35–50% | Scalable, established protocol | Low regioselectivity, multi-step |

| Catalytic Dehydrogenation | 250–350°C, 100–500 Torr | Pd/Al₂O₃ | 65–83.5% | High conversion, recyclable catalyst | High energy input, costly catalyst |

| Alkylation/Substitution | RT to 80°C, DMF | K₂CO₃, methyl iodide | 58–72% | Modular, late-stage functionalization | Requires pre-functionalized substrates |

| Tandem Reaction | Reflux, ethanol | Sodium ethoxide | ~40% | Atom economy, one-pot synthesis | Limited substrate scope |

Mechanistic Considerations and Challenges

- Regioselectivity : Introducing phenyl groups at the 2- and 5-positions often competes with 3- and 4-substitution, necessitating directing groups or steric control.

- Catalyst Deactivation : Palladium catalysts in dehydrogenation routes face deactivation via coking, mitigated by periodic regeneration.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance alkylation but complicate purification due to high boiling points.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-methyl-2,5-diphenyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and phenyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

Pyridine, 3-methyl-2,5-diphenyl- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: This compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

Industry: Pyridine derivatives are used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pyridine, 3-methyl-2,5-diphenyl- involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific context and application.

Comparison with Similar Compounds

3-Acetylpyridine

Structural Differences :

- Pyridine, 3-methyl-2,5-diphenyl- : Methyl and two phenyl substituents.

- 3-Acetylpyridine : Acetyl group (-COCH$_3$) at the 3-position.

Physical Properties :

Functional Implications :

- The acetyl group in 3-acetylpyridine enhances polarity and solubility compared to the hydrophobic phenyl substituents in 3-methyl-2,5-diphenylpyridine. This difference impacts applications; for example, 3-acetylpyridine is more suited for aqueous-phase reactions, while the diphenyl variant may favor organic solvents or polymer matrices .

Chalcone-Flavonoid Derivatives (e.g., 1-(2,5-Dihydroxyphenyl)-3-Pyridine-2-yl-Propenone)

Structural Differences :

- Pyridine, 3-methyl-2,5-diphenyl-: Rigid pyridine core with non-conjugated substituents.

- Chalcone Derivatives: Flexible propenone linker between pyridine and dihydroxyphenyl groups, enabling cyclization into flavones .

3-Methyl-2(5H)-Furanone

Structural Differences :

- Pyridine, 3-methyl-2,5-diphenyl- : Aromatic nitrogen-containing heterocycle.

- 3-Methyl-2(5H)-Furanone: Oxygen-containing cyclic ketone with a lactone structure.

Functional Implications :

- Furanones like 3-methyl-2(5H)-furanone exhibit significant bioactivity (e.g., antitumor properties) due to their electrophilic carbonyl group. Pyridine derivatives with phenyl substituents, however, are more likely to engage in π-π stacking interactions, making them candidates for optoelectronic materials rather than direct biological agents .

Key Findings from Comparative Analysis

Substituent Effects: Phenyl groups in 3-methyl-2,5-diphenylpyridine drastically reduce solubility and increase molecular weight compared to acetyl or hydroxyl-substituted analogs.

Reactivity :

- Chalcone derivatives cyclize readily, whereas 3-methyl-2,5-diphenylpyridine’s rigid structure resists such transformations.

Applications: Hydrophobic pyridine derivatives are promising in materials science (e.g., organic semiconductors). Polar analogs like 3-acetylpyridine or bioactive furanones dominate in pharmaceutical or biocatalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.